molecular formula C7H5Cl2NO B8272405 5-Chloro-3-methylpicolinoyl chloride

5-Chloro-3-methylpicolinoyl chloride

Cat. No.: B8272405
M. Wt: 190.02 g/mol
InChI Key: IVQOCHJAUGMAGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This acyl chloride is typically used as an intermediate in organic synthesis, particularly in the preparation of agrochemicals, pharmaceuticals, and ligands for metal coordination complexes. Its reactivity stems from the electron-withdrawing chlorine substituent and the acyl chloride functional group, which facilitates nucleophilic substitution or coupling reactions.

Properties

Molecular Formula

C7H5Cl2NO

Molecular Weight

190.02 g/mol

IUPAC Name

5-chloro-3-methylpyridine-2-carbonyl chloride

InChI

InChI=1S/C7H5Cl2NO/c1-4-2-5(8)3-10-6(4)7(9)11/h2-3H,1H3

InChI Key

IVQOCHJAUGMAGC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1C(=O)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS Number Structural Features Similarity Score Key Differences
5-Methylpicolinic acid hydrochloride 770-08-1 Methyl at 5-position; carboxylic acid 0.92 Lacks chlorine; carboxylic acid vs. acyl chloride
Methyl 6-chloro-5-methylpicolinate 1186605-87-7 Chlorine at 6-position; methyl ester 0.94 Ester group; chlorine position differs
3-Chloro-5-(trifluoromethyl)picolinic acid 175277-30-2 Trifluoromethyl at 5-position; chlorine at 3 0.87 Trifluoromethyl group; positional isomer
Ethyl 5-(hydroxymethyl)picolinate 50501-35-4 Hydroxymethyl at 5-position; ethyl ester 0.88 Hydroxymethyl substituent; ester group
5-Chloro-3-(trifluoromethyl)pyridin-2-yl methanol 1228897-82-2 Trifluoromethyl at 3-position; hydroxymethyl 0.88 Additional hydroxymethyl group

Key Observations:

Substituent Position and Reactivity: Methyl 6-chloro-5-methylpicolinate (CAS 1186605-87-7) shares a high similarity score (0.94) but differs in chlorine placement (6-position vs. 5-position in the target compound). 3-Chloro-5-(trifluoromethyl)picolinic acid (CAS 175277-30-2) introduces a trifluoromethyl group, enhancing lipophilicity and metabolic stability, which is advantageous in pharmaceutical design but reduces aqueous solubility .

Functional Group Variations :

  • Compounds like 5-methylpicolinic acid hydrochloride (CAS 770-08-1) and ethyl 5-(hydroxymethyl)picolinate (CAS 50501-35-4) replace the acyl chloride with carboxylic acid or ester groups. These derivatives are less reactive toward nucleophiles but offer better stability for storage .

Hybrid Substituents: The trifluoromethyl-hydroxymethyl hybrid in 5-chloro-3-(trifluoromethyl)pyridin-2-yl methanol (CAS 1228897-82-2) combines steric bulk and polarity, making it suitable for prodrug formulations but challenging to synthesize at scale .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.